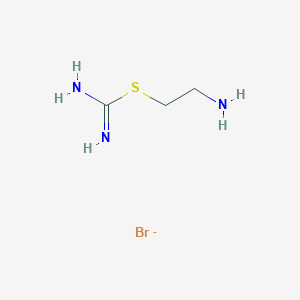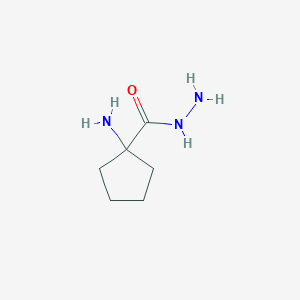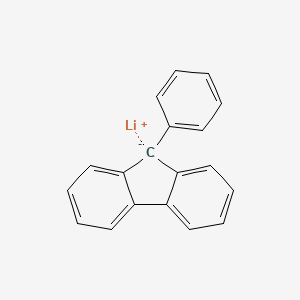
lithium;9-phenylfluoren-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;9-phenylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-phenylfluoren-9-ide moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The 9-phenylfluoren-9-ide group is known for its stability and ability to act as a protecting group in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-phenylfluoren-9-ide typically involves the reaction of 9-phenylfluorene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction can be summarized as follows:
9-phenylfluorene+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;9-phenylfluoren-9-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as aldehydes, ketones, and esters.
Solvents: Typically, non-polar solvents like hexane or toluene are used to dissolve the reactants and facilitate the reaction.
Reaction Conditions: Reactions are often carried out at low temperatures to control the reactivity of the lithium compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted fluorenes .
Applications De Recherche Scientifique
Lithium;9-phenylfluoren-9-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Protecting Group: The 9-phenylfluoren-9-ide group can act as a protecting group for nitrogen in enantiospecific synthesis, preventing racemization of chiral centers.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of lithium;9-phenylfluoren-9-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the 9-phenylfluoren-9-ide group, making it highly reactive in various chemical reactions. The compound can also stabilize reactive intermediates, facilitating complex synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;fluoren-9-ide: Similar structure but without the phenyl group, making it less sterically hindered.
Lithium;9-methylfluoren-9-ide: Contains a methyl group instead of a phenyl group, affecting its reactivity and stability.
Lithium;9-tert-butylfluoren-9-ide: Contains a bulky tert-butyl group, providing greater steric protection.
Uniqueness
Lithium;9-phenylfluoren-9-ide is unique due to the presence of the phenyl group, which provides additional stability and steric protection. This makes it particularly useful as a protecting group in enantiospecific synthesis, where maintaining the integrity of chiral centers is crucial .
Propriétés
Numéro CAS |
733-88-0 |
|---|---|
Formule moléculaire |
C19H13Li |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
lithium;9-phenylfluoren-9-ide |
InChI |
InChI=1S/C19H13.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1 |
Clé InChI |
RZKRWTUOBLZVFH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


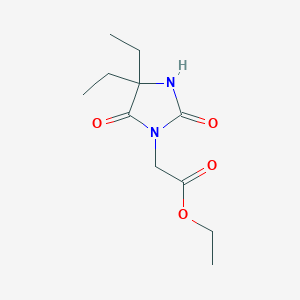
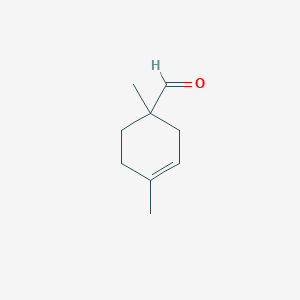
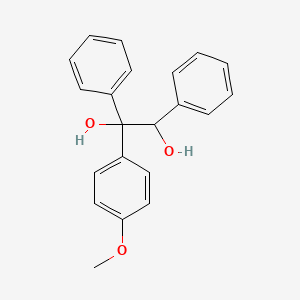
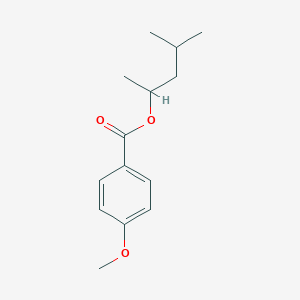
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
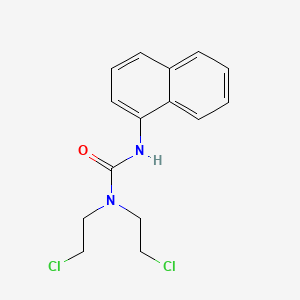
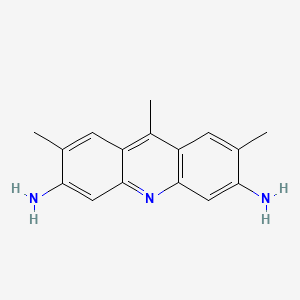
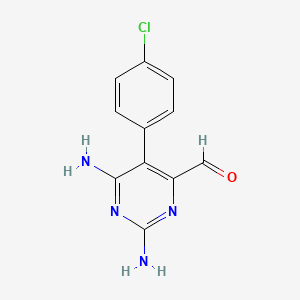
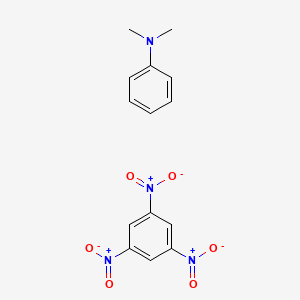
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
